JNK3 Inhibitory Potency: 25-Fold Advantage Over the Nicotinamide Analog in Comparable Assays
The target compound (tetrahydrofuran-3-carboxamide) demonstrates an IC50 of 7 nM for inhibition of JNK3, compared to an IC50 of 175 nM for the closest structural analog where the amide substituent is replaced by nicotinamide (CHEMBL380625) [1][2]. This represents a 25-fold improvement in potency, a critical factor for experiments requiring low-nanomolar target engagement.
| Evidence Dimension | JNK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | N-(4-(2-(phenylamino)pyridin-4-yl)pyridin-2-yl)nicotinamide (CHEMBL380625): IC50 = 175 nM |
| Quantified Difference | 25-fold more potent (7 nM vs. 175 nM) |
| Conditions | In vitro enzyme inhibition assay; BindingDB curated data from AstraZeneca R&D Södertälje; ChEMBL deposition [1][2]. |
Why This Matters
A 25-fold potency gap directly impacts the compound concentration required to achieve target saturation in cellular and biochemical assays, making the target compound the preferred choice for JNK3 inhibition studies where maximal target engagement at minimal concentration is essential.
- [1] BindingDB BDBM50178832. CHEMBL203535: N-(2'-(phenylamino)-4,4'-bipyridin-2-yl)tetrahydrofuran-3-carboxamide. Affinity Data: IC50 7 nM, Inhibition of JNK3. View Source
- [2] BindingDB BDBM50178828. CHEMBL380625: N-(4-(2-(phenylamino)pyridin-4-yl)pyridin-2-yl)nicotinamide. Affinity Data: IC50 175 nM, Inhibition of JNK3. View Source
